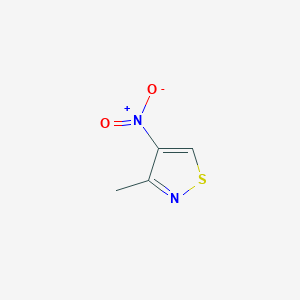

3-Methyl-4-nitroisothiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-nitro-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c1-3-4(6(7)8)2-9-5-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWVNQQFRSJOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10631708 | |

| Record name | 3-Methyl-4-nitro-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-18-3 | |

| Record name | 3-Methyl-4-nitro-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methyl-4-nitroisothiazole

This guide provides a comprehensive overview of the synthetic pathway for 3-Methyl-4-nitroisothiazole, a heterocyclic compound of interest to researchers and professionals in drug development. The synthesis is approached with a focus on mechanistic understanding and practical experimental considerations, ensuring both scientific rigor and applicability in a laboratory setting.

Introduction: The Significance of the Isothiazole Nucleus

The isothiazole ring is a privileged scaffold in medicinal chemistry, imparting a range of biological activities to molecules that contain it. The introduction of a nitro group, as in this compound, can significantly modulate the electronic properties of the ring, often enhancing its bioactivity or providing a handle for further chemical transformations. This guide will focus on the most direct and well-documented method for the synthesis of the this compound core: the direct nitration of 3-methylisothiazole.

Core Synthesis Pathway: Electrophilic Nitration of 3-Methylisothiazole

The primary route to this compound is via the electrophilic aromatic substitution (EAS) reaction of the commercially available starting material, 3-methylisothiazole. The isothiazole ring is susceptible to electrophilic attack, and the regioselectivity of the nitration is a key consideration.

Reaction Mechanism

The nitration of 3-methylisothiazole proceeds through a classic electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Nitronium Ion: Concentrated nitric acid and sulfuric acid react to form the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst, protonating the nitric acid, which then loses a molecule of water to form the nitronium ion.

-

Electrophilic Attack: The π-electron system of the isothiazole ring acts as a nucleophile, attacking the nitronium ion. The attack preferentially occurs at the C4 position due to the directing effects of the ring heteroatoms and the methyl group. The sulfur atom in the isothiazole ring is less deactivating than the nitrogen atom, and the methyl group at the 3-position provides some activation.

-

Formation of the Sigma Complex (Wheland Intermediate): The attack of the nitronium ion leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate.

-

Deprotonation and Re-aromatization: A weak base, typically the bisulfate ion (HSO₄⁻) or water, removes a proton from the C4 position, restoring the aromaticity of the isothiazole ring and yielding the final product, this compound.

// Nodes Start [label="3-Methylisothiazole", fillcolor="#F1F3F4"]; Reagents [label="HNO₃ / H₂SO₄", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Nitronium [label="Nitronium Ion (NO₂⁺) Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Attack [label="Electrophilic Attack at C4", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sigma [label="Sigma Complex (Wheland Intermediate)", fillcolor="#F1F3F4"]; Deprotonation [label="Deprotonation & Re-aromatization", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#F1F3F4"];

// Edges Reagents -> Nitronium [label="Reaction"]; Start -> Attack; Nitronium -> Attack; Attack -> Sigma [label="Forms"]; Sigma -> Deprotonation [label="Undergoes"]; Deprotonation -> Product [label="Yields"]; }

Figure 1: A flowchart illustrating the key stages in the electrophilic nitration of 3-methylisothiazole.Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound. As with any chemical synthesis, all operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 3-Methylisothiazole | 693-92-5 | 99.15 | 1.0 g (10.1 mmol) |

| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 5 mL |

| Concentrated Nitric Acid (70%) | 7697-37-2 | 63.01 | 2 mL |

| Ice | N/A | 18.02 | As needed |

| Deionized Water | 7732-18-5 | 18.02 | As needed |

| Sodium Bicarbonate (sat. solution) | 144-55-8 | 84.01 | As needed |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed |

Procedure

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylisothiazole (1.0 g, 10.1 mmol).

-

Cooling: Place the flask in an ice-water bath and cool the contents to 0-5 °C with stirring.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (5 mL) dropwise to the cooled 3-methylisothiazole, ensuring the temperature does not exceed 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (2 mL) to concentrated sulfuric acid (3 mL) while cooling in an ice bath.

-

Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 3-methylisothiazole in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 0 and 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Quenching: Carefully pour the reaction mixture onto crushed ice (approximately 50 g) in a beaker with stirring. This will precipitate the crude product.

-

Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7. Be cautious as this will generate carbon dioxide gas.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR | A singlet for the methyl group (CH₃) protons and a singlet for the C5 proton of the isothiazole ring. |

| ¹³C NMR | Resonances corresponding to the methyl carbon, the C3, C4, and C5 carbons of the isothiazole ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (C₄H₄N₂O₂S, MW: 144.15 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C-H, C=N, C=C, and N-O stretching vibrations. |

Safety Considerations

-

Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care and always add acid to water, not the other way around.

-

The nitration reaction is exothermic and can proceed uncontrollably if the temperature is not carefully controlled.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The synthesis of this compound via direct nitration of 3-methylisothiazole is a robust and reliable method. Careful control of the reaction conditions, particularly temperature, is crucial for achieving a good yield and purity of the desired product. This guide provides a solid foundation for researchers to successfully synthesize this valuable heterocyclic compound for further investigation in their drug discovery and development programs.

References

-

Regiec, A.; Wietrzyk, J.; Milczarek, M.; Kochel, A.; Mastalarz, H. Studies on the Complexation of Platinum(II) by Some 4-Nitroisothiazoles and the Cytotoxic Activity of the Resulting Complexes. Molecules2026 , 31, 34. [Link]

-

Chemsrc. 3-METHYLISOTHIAZOLE | CAS#:693-92-5. [Link]

- O'Neil, M.J. (Ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.

- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry: The Structure, Reactions, Synthesis, and Uses of Heterocyclic Compounds. Pergamon Press.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

The Electronic Landscape of 3-Methyl-4-nitroisothiazole

An In-Depth Technical Guide to the Reaction Mechanisms of 3-Methyl-4-nitroisothiazole

For researchers, scientists, and drug development professionals, a deep understanding of the reactivity of heterocyclic scaffolds is fundamental to innovation. The this compound core is a compelling entity, characterized by an electronic landscape that dictates its participation in a diverse array of chemical transformations. The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] The specific substitution pattern of this compound, featuring a methyl group at the C3 position and a potent electron-withdrawing nitro group at C4, creates a highly polarized and reactive system. This guide provides a detailed exploration of the synthesis and core reaction mechanisms of this scaffold, grounded in established chemical principles and supported by actionable experimental protocols.

The reactivity of the this compound ring is dominated by the powerful inductive and resonance effects of the C4-nitro substituent. This group profoundly reduces the electron density of the entire heterocyclic system, rendering it "electron-deficient." This electronic state has two primary consequences that are central to its chemical behavior:

-

Activation towards Nucleophilic Attack: The severe electron deficiency makes the carbon atoms of the isothiazole ring highly electrophilic and susceptible to attack by nucleophiles. This opens the door to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone for functionalizing the core structure.[2][3]

-

Acidification of Adjacent Protons: The electron-withdrawing nature of the ring acidifies the protons of the C3-methyl group. This allows for selective deprotonation by a suitable base, creating a nucleophilic carbanion that can be used in carbon-carbon bond-forming reactions.[4]

Synthesis of the Isothiazole Core

The construction of the this compound scaffold can be approached through several established methods for isothiazole synthesis, followed by a regioselective nitration step. A common strategy involves the oxidative cyclization of a suitable precursor, such as a 3-aminopropenethione.[5]

Proposed Synthetic Workflow:

A plausible route begins with the synthesis of 3-amino-2-butenethioamide, which can then undergo oxidative cyclization to form 3-methylisothiazole. Subsequent nitration yields the target compound.

Caption: Mechanism for the reduction of the C4-nitro group.

Experimental Protocol: Catalytic Hydrogenation [2][6]

-

Vessel Preparation: To a solution of this compound (1.0 mmol) in methanol or ethanol (20 mL) in a suitable hydrogenation vessel, add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the suspension vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by the cessation of hydrogen uptake (via a pressure gauge) or by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Isolation: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with additional solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude 3-methyl-4-aminoisothiazole, which can be purified further by recrystallization or column chromatography.

| Parameter | Value | Reference |

| Substrate | This compound | - |

| Reagent | H₂ gas, 10% Pd/C | [2][6] |

| Solvent | Methanol or Ethanol | [6] |

| Pressure | 1-4 atm | [2] |

| Temperature | Room Temperature | [2] |

| Typical Yield | >90% |

Nucleophilic Aromatic Substitution (SNAr)

While this compound itself lacks a suitable leaving group for a direct SNAr reaction, its derivatives (e.g., a 5-halo-3-methyl-4-nitroisothiazole) would be highly activated for this transformation. The C4-nitro group is essential for stabilizing the key intermediate. [2][3] Mechanism: The SNAr mechanism is a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks an electron-deficient carbon atom bearing a leaving group (e.g., a halide). [3]This breaks the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized effectively onto the oxygen atoms of the nitro group. In the second, rapid step, the leaving group is expelled, restoring the aromaticity of the ring and yielding the substituted product. [3][7]

Caption: The addition-elimination mechanism of SNAr.

Experimental Protocol: Substitution with an Amine (Hypothetical for a 5-Chloro derivative)

-

Reaction Setup: Dissolve 5-chloro-3-methyl-4-nitroisothiazole (1.0 mmol) in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (10 mL).

-

Addition of Nucleophile: Add the desired amine (e.g., piperidine, 1.2 mmol) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 mmol) to the solution.

-

Heating: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.

-

Quenching: After completion, cool the reaction to room temperature and pour it into water (50 mL).

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 25 mL).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the desired 5-amino-substituted isothiazole.

C3-Methyl Group Condensation

The electron-withdrawing power of the 4-nitroisothiazole ring acidifies the protons on the C3-methyl group, enabling its deprotonation to form a nucleophilic carbanion. This carbanion can then participate in condensation reactions, most notably with aldehydes, in a process analogous to the Knoevenagel or Claisen-Schmidt condensation. [4]This reaction is synthetically valuable for creating extended conjugated systems.

Mechanism: A base (e.g., piperidine or pyrrolidine) abstracts a proton from the C3-methyl group, forming a resonance-stabilized carbanion/enamine equivalent. This nucleophile then attacks the electrophilic carbonyl carbon of an aldehyde, forming a tetrahedral intermediate. Subsequent elimination of water (dehydration), often promoted by heat, yields the α,β-unsaturated styryl-isothiazole product. [8][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 3-Methyl-4-nitroisothiazole

Prepared by: Gemini, Senior Application Scientist

Foreword: This document serves as an in-depth technical guide to the spectroscopic characterization of 3-Methyl-4-nitroisothiazole. As of the latest literature review, publicly accessible, experimentally verified spectra for this specific compound are scarce. Therefore, this guide has been constructed by a Senior Application Scientist to provide a robust, predictive analysis based on first principles of spectroscopy and data from closely related chemical analogs. The protocols described herein represent industry-standard methodologies for obtaining such data. This approach ensures that researchers and drug development professionals have a reliable and scientifically grounded framework for the identification, characterization, and quality control of this compound.

Introduction and Molecular Structure

This compound is a heterocyclic compound featuring an isothiazole ring substituted with a methyl group at the C3 position and a nitro group at the C4 position. The isothiazole scaffold is a key structural motif in numerous biologically active compounds, and the introduction of a strong electron-withdrawing nitro group and an electron-donating methyl group creates a unique electronic environment that significantly influences its chemical reactivity and spectroscopic properties. Accurate structural elucidation is paramount for its application in research and development. This guide details the predicted spectroscopic signatures using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing the foundational data needed for its unambiguous identification.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on its substitution pattern.

¹H NMR Spectroscopy

Causality Behind Experimental Choices: ¹H NMR is the go-to experiment for identifying and differentiating protons in unique chemical environments. In this molecule, we expect two distinct signals: one for the aromatic proton on the isothiazole ring and one for the methyl group protons. The extreme deshielding effect of the adjacent nitro group and the overall aromatic system will push the ring proton significantly downfield.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 8.5 - 9.0 | Singlet (s) | 1H | C5-H | The sole proton on the isothiazole ring is adjacent to the sulfur atom and part of an electron-deficient π-system due to the nitro group, leading to a significant downfield shift. |

| ~ 2.5 - 2.8 | Singlet (s) | 3H | C3-CH₃ | The methyl group is attached to an sp²-hybridized carbon of the heterocyclic ring. Its chemical shift is typical for a methyl group on an aromatic-like system. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 500 MHz (or higher) NMR spectrometer equipped with a standard broadband probe.

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Use a 30° pulse angle with a relaxation delay of 2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy

Causality Behind Experimental Choices: ¹³C NMR is essential for confirming the number of unique carbon atoms and understanding the electronic environment of the carbon skeleton. We predict four distinct signals corresponding to the three carbons of the isothiazole ring and the one methyl carbon. The carbon directly attached to the nitro group (C4) is expected to be the most deshielded (downfield).

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 155 - 160 | C3 | Attached to the electronegative nitrogen and sulfur atoms and the methyl group. Data from related thiazoles support this region[1]. |

| ~ 148 - 153 | C4 | Directly bonded to the strongly electron-withdrawing nitro group, causing significant deshielding. This is a hallmark of carbons bearing a nitro substituent[2]. |

| ~ 120 - 125 | C5 | The CH carbon of the ring, influenced by the adjacent sulfur and the overall electron-deficient nature of the ring system. |

| ~ 15 - 20 | -CH₃ | A typical chemical shift for a methyl group attached to an sp² carbon in a heterocyclic system. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial for reducing acquisition time.

-

Instrumentation: Use a 500 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set a spectral width of approximately 220 ppm, centered around 100 ppm.

-

Use a 30° pulse angle with a relaxation delay of 2-3 seconds.

-

Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply Fourier transformation with an exponential line broadening factor of ~1 Hz. Perform phase and baseline corrections. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy (Predicted)

Causality Behind Experimental Choices: IR spectroscopy is a rapid and effective technique for identifying key functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, the most diagnostic peaks will be the strong absorptions from the nitro (NO₂) group.

Predicted FT-IR Data (ATR or KBr Pellet)

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| ~ 1530 - 1560 | Strong | Asymmetric NO₂ Stretch | This is a highly characteristic and strong absorption for nitro groups on aromatic/heterocyclic rings[3]. |

| ~ 1340 - 1370 | Strong | Symmetric NO₂ Stretch | The second characteristic strong absorption for the nitro group, confirming its presence[3]. |

| ~ 3100 - 3150 | Weak-Medium | Aromatic C-H Stretch | Corresponds to the stretching vibration of the C5-H bond on the isothiazole ring. |

| ~ 2900 - 3000 | Weak | Aliphatic C-H Stretch | Corresponds to the stretching vibrations of the methyl group. |

| ~ 1450 - 1600 | Medium-Weak | C=N and C=C Ring Stretching | Vibrations associated with the isothiazole ring framework. These are often complex and appear as multiple bands. |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.

-

Place a small amount (1-2 mg) of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. The final spectrum is automatically ratioed against the background.

-

-

Data Analysis: Identify the wavenumbers (cm⁻¹) of the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS) (Predicted)

Causality Behind Experimental Choices: Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Electron Ionization (EI) is a standard hard ionization technique that provides reproducible fragmentation patterns, creating a molecular "fingerprint."

The molecular formula for this compound is C₄H₄N₂O₂S, giving it a monoisotopic mass of 144.00 g/mol .

Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

| Predicted m/z | Proposed Fragment Identity | Rationale for Fragmentation |

|---|---|---|

| 144 | [M]⁺˙ (Molecular Ion) | The intact molecule after losing one electron. Expected to be observable. |

| 114 | [M - NO]⁺ | Loss of a neutral nitric oxide radical is a common fragmentation pathway for nitroaromatic compounds[4]. |

| 98 | [M - NO₂]⁺ | Loss of the entire nitro group as a neutral radical (NO₂) is a primary and highly characteristic fragmentation pathway[4][5]. |

| 71 | [C₃H₃S]⁺ | Ring cleavage leading to the formation of a methylthiazirene-like cation. |

| 57 | [C₃H₃N]⁺ or [C₂HNS]⁺ | Further fragmentation and rearrangement of the heterocyclic ring. |

Workflow: Predicted EI-MS Fragmentation Pathway

Caption: Predicted fragmentation pathway for this compound under EI conditions.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

Gas Chromatography (GC) Conditions:

-

Column: Use a standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector: Set temperature to 250°C.

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

-

Data Analysis: Identify the chromatographic peak for the compound. Analyze the corresponding mass spectrum to find the molecular ion peak and compare the fragmentation pattern with the predicted data.

Integrated Spectroscopic Analysis and Conclusion

The structural confirmation of this compound is achieved through the synergistic integration of all spectroscopic data.

-

MS confirms the molecular weight is 144 g/mol and the presence of a nitro group through the characteristic loss of 46 amu.

-

IR spectroscopy provides definitive evidence for the nitro functional group via its strong, characteristic asymmetric and symmetric stretching bands.

-

¹H NMR confirms the substitution pattern with two distinct signals: a downfield singlet for the single ring proton and an upfield singlet for the methyl group, in a 1:3 integration ratio.

-

¹³C NMR validates the presence of four unique carbon environments, with chemical shifts consistent with the proposed structure, most notably the heavily deshielded carbon attached to the nitro group.

Collectively, this predicted data provides a comprehensive and self-validating spectroscopic profile. Any experimentally obtained data that aligns with these predicted values would provide authoritative confirmation of the structure of this compound.

References

A numbered list of authoritative sources is provided below to support the predictive claims and protocols described in this guide.

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme of synthesis of methyl this compound-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitroisothiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Calgary. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

ResearchGate. (2015). FTIR, FT-Raman spectra and DFT analysis of 3-methyl-4-nitrophenol. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. New Journal of Chemistry. Retrieved from [Link]

-

Der Pharma Chemica. (2015). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Retrieved from [Link]

Sources

- 1. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. compoundchem.com [compoundchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uni-saarland.de [uni-saarland.de]

An In-Depth Technical Guide to the Chemical Structure and Bonding of 3-Methyl-4-nitroisothiazole

Abstract

This technical guide provides a comprehensive analysis of 3-Methyl-4-nitroisothiazole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. We will dissect its molecular architecture, focusing on the nuanced interplay between the aromatic isothiazole core and its methyl and nitro substituents. The document elucidates the electronic landscape of the molecule, which is dominated by the powerful electron-withdrawing nature of the nitro group, rendering the heterocyclic system significantly electron-deficient. This intrinsic property is the primary determinant of the compound's reactivity, spectroscopic characteristics, and potential synthetic utility. This guide synthesizes theoretical principles with practical insights, offering predictive spectroscopic data, a plausible synthetic workflow, and a validated experimental protocol for a structurally related compound, thereby equipping drug development professionals and scientists with the foundational knowledge required for its application.

Introduction to the Isothiazole Scaffold

The isothiazole ring is a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms.[1] This scaffold is a cornerstone in medicinal chemistry, forming the core of various biologically active compounds, including the antipsychotic drugs ziprasidone and perospirone.[1] Its unique electronic and steric properties allow it to serve as a versatile building block in drug design. The subject of this guide, this compound (CAS No: 1073-18-3), introduces specific substituents—a methyl group at the C3 position and a nitro group at the C4 position—that profoundly modulate the electronic character and chemical behavior of the parent ring. Understanding the structure and bonding of this specific derivative is crucial for predicting its reactivity and rationally designing novel molecules with desired pharmacological profiles.

Molecular Architecture and Bonding Analysis

The chemical identity and behavior of this compound are dictated by the arrangement of its atoms and the nature of the bonds connecting them. A thorough analysis reveals a molecule with a highly polarized and reactive character.

The Isothiazole Core: An Aromatic System

The isothiazole ring is a planar, aromatic system.[2] All five ring atoms (three carbon, one nitrogen, one sulfur) are sp² hybridized, with their p-orbitals oriented perpendicular to the plane of the ring. These p-orbitals overlap to form a continuous π-electron system containing six delocalized electrons, satisfying Hückel's rule for aromaticity. X-ray diffraction studies on isothiazole derivatives confirm that the S–N bond is significantly shorter than a typical single bond, providing physical evidence for π-electron delocalization across this heteroatomic bond.[3]

Caption: Numbering convention of the isothiazole ring.

The Dominant Influence of Substituents

The seemingly simple addition of a methyl and a nitro group fundamentally transforms the electronic landscape of the isothiazole ring.

-

The Nitro Group (-NO₂): A Powerful Electron Sink The nitro group at the C4 position is one of the strongest electron-withdrawing groups (EWGs) in organic chemistry.[4] It exerts its influence through two distinct mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.[5]

-

Resonance Effect (-M): The nitro group actively withdraws π-electron density from the aromatic ring via resonance, creating partial positive charges within the ring, particularly at the positions ortho (C3, C5) and para (no para position in this 5-membered ring) to its point of attachment.[5][6][7]

-

-

The Methyl Group (-CH₃): A Modest Electron Donor In contrast, the methyl group at the C3 position is a weak electron-donating group (EDG). It pushes electron density into the ring through a positive inductive effect (+I).

-

Synergistic Effect: An Electron-Deficient Heterocycle The powerful electron-withdrawing resonance and inductive effects of the nitro group overwhelmingly dominate the modest donating effect of the methyl group. The net result is a significant depletion of electron density across the isothiazole ring. This electron deficiency is the single most important factor governing the molecule's chemical reactivity, making it susceptible to nucleophilic attack and influencing the acidity of its protons.

Caption: Structure and a key resonance form of this compound.

Spectroscopic Characterization: A Predictive Analysis

For any novel or sparsely documented compound, predicting its spectral features is a critical exercise for guiding synthesis and confirming identity. Based on the established principles of NMR and IR spectroscopy and the electronic effects discussed, we can confidently predict the key spectral characteristics of this compound.

| Technique | Predicted Signal | Causality and Field-Proven Insights |

| ¹H NMR | Singlet, δ ≈ 8.5-9.0 ppm (1H) | This signal corresponds to the C5-H proton. Its significant downfield shift is expected due to the strong deshielding effects of the aromatic ring current and the potent electron-withdrawing nitro group at the adjacent C4 position. |

| Singlet, δ ≈ 2.5-3.0 ppm (3H) | This signal represents the protons of the C3-methyl group. Its chemical shift is typical for a methyl group attached to an sp² carbon in a heteroaromatic system. | |

| ¹³C NMR | δ ≈ 150-160 ppm | Predicted for C3, attached to both the methyl group and the ring nitrogen. |

| δ ≈ 145-155 ppm | Predicted for C4. This carbon is directly bonded to the highly electronegative nitro group, causing extreme deshielding and a pronounced downfield shift. | |

| δ ≈ 120-130 ppm | Predicted for C5, the sole carbon bearing a hydrogen atom. | |

| IR (cm⁻¹) | 1520-1560 (strong, sharp) | This band is characteristic of the asymmetric stretching vibration of the N-O bonds in an aromatic nitro group. Its intensity is a hallmark of this functional group. |

| 1340-1380 (strong, sharp) | Corresponds to the symmetric stretching vibration of the N-O bonds in the nitro group. The presence of both strong symmetric and asymmetric bands is definitive for the -NO₂ moiety. | |

| 1580-1620, 1450-1500 | These bands arise from the C=C and C=N stretching vibrations within the aromatic isothiazole ring. |

Synthesis and Reactivity: An Electron-Deficient System in Action

The pronounced electron-deficient nature of this compound is the key to understanding its synthesis and subsequent chemical transformations.

Synthetic Pathways

The most direct conceptual route to this compound is the electrophilic nitration of 3-methylisothiazole. However, this reaction presents significant challenges. The isothiazole ring is inherently less reactive towards electrophilic substitution than benzene, and the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄) can lead to protonation and deactivation of the ring nitrogen, or even ring degradation. A more viable strategy often involves the nitration of a more activated precursor.

Caption: Conceptual workflow for the synthesis of this compound.

Core Reactivity Profile

The molecule's reactivity is a direct consequence of its electronic structure.

-

Nucleophilic Aromatic Substitution (SNAr): The severe electron deficiency of the ring makes it an excellent candidate for SNAr reactions.[4] A nucleophile can attack the ring, particularly at positions activated by the nitro group (C3 and C5), displacing a suitable leaving group if one were present. While no intrinsic leaving group exists on this specific molecule, this reactivity pattern is crucial for derivatized analogues.

-

Reduction of the Nitro Group: A cornerstone transformation in medicinal chemistry is the reduction of a nitro group to an amine (-NH₂).[8] This is highly relevant for this compound, as the resulting 4-amino-3-methylisothiazole is a much more versatile synthetic intermediate. The amino group can be acylated, alkylated, or converted into a diazonium salt, opening a vast array of possibilities for drug development. This reaction is typically achieved with high efficiency using methods like catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (Fe/HCl, SnCl₂).[4]

-

Reactivity of the C3-Methyl Group: The protons of the C3-methyl group are expected to be more acidic than a typical aryl-methyl group. This is because any transient carbanion formed upon deprotonation would be stabilized by the inductive effect of the ring nitrogen and, more significantly, by the powerful electron-withdrawing nitro group at the adjacent C4 position. This "activated" methyl group could potentially undergo condensation reactions with aldehydes or other electrophiles in the presence of a suitable base.[9][10]

Experimental Protocol: Synthesis of a Related Nitro-Substituted Heterocycle

To provide a trustworthy and validated methodology, this section details the synthesis of 2-acetamido-5-methyl-4-nitrothiazole.[8] This protocol is chosen for its structural similarity (a five-membered S,N-heterocycle with methyl and nitro groups) and its use of a common nitration procedure. The principles and techniques are directly translatable to the synthesis of other nitro-heterocycles.

Objective: To synthesize 2-acetamido-5-methyl-4-nitrothiazole via electrophilic nitration.

Materials:

-

2-acetamido-5-methylthiazole (5.0 g)

-

Acetic anhydride (30 mL)

-

Fuming nitric acid (d=1.5, 3.0 mL)

-

Ethanol

-

Ethyl acetate

-

Benzene

-

Crushed ice

-

Magnetic stirrer and stir bar

-

Round-bottom flask (100 mL)

-

Ice bath

Methodology:

-

Preparation of the Nitrating Mixture: In a 100 mL round-bottom flask, cool 30 mL of acetic anhydride to 0°C using an ice bath. While stirring, slowly and carefully add 3.0 mL of fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.

-

Causality: Acetic anhydride reacts with nitric acid to form acetyl nitrate, a milder and more controlled nitrating agent than a nitric/sulfuric acid mixture, which is often crucial for sensitive heterocyclic substrates.

-

-

Reaction: To the prepared nitrating mixture, add 5.0 g of 2-acetamido-5-methylthiazole in small portions while maintaining the temperature below 20°C.

-

Expertise: The acetamido group at C2 is an activating group, which directs the electrophilic nitration to the C4 position and makes the reaction feasible under these conditions.

-

-

Incubation: Remove the ice bath and allow the reaction mixture to stand at ambient temperature for 20 hours with continuous stirring.

-

Work-up and Isolation: Pour the reaction mixture slowly onto approximately 100 g of crushed ice in a beaker. A viscous, gummy substance should separate.

-

Trustworthiness: Quenching on ice hydrolyzes the excess acetic anhydride and precipitates the organic product from the aqueous acidic medium.

-

-

Crystallization: Decant the aqueous layer. To the gummy residue, add 2-3 mL of cold ethanol and triturate (grind with a glass rod). This process should induce crystallization of the product.

-

Purification: Collect the solid product by vacuum filtration. The crude product (2-acetamido-5-methyl-4-nitrothiazole) can be recrystallized from a mixture of ethyl acetate and benzene to yield pure white crystals.

Safety Precautions:

-

Fuming nitric acid and acetic anhydride are highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The reaction is exothermic, especially during the addition of nitric acid. Maintain strict temperature control.

Conclusion and Future Outlook

This compound is a classic example of how substituent effects dictate the fundamental properties of an aromatic system. Its structure is defined by a planar, aromatic isothiazole ring rendered profoundly electron-deficient by a C4-nitro group. This electronic feature is the key predictor of its chemical behavior, suggesting a high reactivity towards nucleophiles, a synthetically crucial capacity for nitro-group reduction, and potentially activated C-H bonds at the C3-methyl position. For researchers and drug development professionals, this compound and its derivatives represent promising scaffolds. The ability to convert the nitro group into a versatile amine opens pathways for library synthesis, while the electron-deficient ring itself could be explored for applications in covalent inhibition or as a unique pharmacophore in modern drug design.

References

-

Wikipedia. (n.d.). Isothiazole. Retrieved from [Link]

-

Pearson+. (2023). The nitro group directs electrophilic aromatic substitution. Retrieved from [Link]

-

Quora. (2017). How does the NO2 group deactivate the aromatic ring towards electrophilic substitution reaction?. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme of synthesis of methyl this compound-5-carboxylate (L2). Retrieved from [Link]

-

Vedantu. (n.d.). In electrophilic aromatic substitution reaction the nitro group is meta directing. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

-

SciSpace. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactivity of 3-Methyl-4-nitro-5-styrylisoxazoles with S-Nucleophiles. Retrieved from [Link]

-

ResearchGate. (n.d.). The reactivity of 3-methyl-4-nitro-5-styrylisoxazole with some bis-enolisable ketones. Retrieved from [Link]

-

Journal of Chemical Sciences. (2018). An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. Retrieved from [Link]

-

YouTube. (2023). THIAZOLE. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemistry of isothiazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). The methodical approach to synthesizing thiazole derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved from [Link]

Sources

- 1. Isothiazole - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Nitro compound - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. ias.ac.in [ias.ac.in]

Unlocking the Therapeutic Potential of 3-Methyl-4-nitroisothiazole: A Technical Guide for Drug Discovery

Introduction: The Promise of a Nitro-Activated Scaffold

In the landscape of medicinal chemistry, the isothiazole ring represents a versatile scaffold, integral to a range of biologically active compounds. The introduction of a nitro group, a potent electron-withdrawing moiety, dramatically alters the electronic and chemical properties of this heterocycle, opening new avenues for therapeutic intervention. This guide focuses on the potential research applications of a specific, yet underexplored, member of this class: 3-Methyl-4-nitroisothiazole . While direct extensive research on this particular molecule is nascent, by drawing parallels with structurally related nitroaromatic and nitro-heterocyclic compounds, we can delineate a clear and logical roadmap for its investigation as a potential therapeutic agent. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing not only a theoretical framework for its potential applications but also actionable experimental protocols to validate these hypotheses.

The central hypothesis underpinning the potential of this compound lies in the bioreductive activation of its nitro group. This mechanism, common to many nitro-heterocyclic drugs, involves the enzymatic reduction of the nitro group within target cells, particularly under hypoxic conditions, to generate reactive nitrogen species. These highly reactive intermediates can induce significant cellular damage, including DNA strand breaks, ultimately leading to cell death. This selective toxicity forms the basis of its potential as an antimicrobial and anticancer agent.

Part 1: Core Research Applications & Mechanistic Insights

Antimicrobial Drug Development: A Targeted Approach Against Resilient Pathogens

The growing threat of antimicrobial resistance necessitates the exploration of novel chemical entities with unique mechanisms of action. Nitro-heterocyclic compounds have a proven track record in this area, with demonstrated efficacy against a range of bacteria, particularly anaerobic and microaerophilic species. The proposed mechanism of action for this compound as an antimicrobial agent is centered on its intracellular reduction to cytotoxic radicals.

Caption: Workflow for the evaluation of this compound as an antimicrobial agent.

-

Preparation of Bacterial Inoculum:

-

Streak the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli, Clostridium difficile) on an appropriate agar plate and incubate overnight at 37°C.

-

Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours. For anaerobic bacteria, incubate in an anaerobic chamber.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

-

Anticancer Drug Development: Exploiting the Hypoxic Tumor Microenvironment

The hypoxic cores of solid tumors present a unique opportunity for targeted drug activation. The lower oxygen tension in these regions enhances the activity of nitroreductase enzymes, which can selectively reduce this compound to its cytotoxic form. This targeted activation minimizes damage to healthy, well-oxygenated tissues.

Caption: Proposed mechanism of anticancer activity via bioreductive activation.

-

Cell Culture and Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in complete culture medium in a humidified incubator at 37°C with 5% CO₂.

-

Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Replace the medium in the cell plates with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

-

Incubation:

-

Incubate the plates for 48-72 hours. For hypoxia studies, incubate in a hypoxic chamber (e.g., 1% O₂).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle control.

-

Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration.

-

This compound as a Scaffold for Medicinal Chemistry

Beyond its direct therapeutic potential, the this compound core can serve as a versatile starting point for the synthesis of a library of derivatives with potentially improved potency, selectivity, and pharmacokinetic properties. The reactivity of the isothiazole ring and the nitro group allows for a range of chemical modifications.

| Position | Potential Modification | Rationale |

| C5 | Introduction of various substituents via functionalization of the methyl group | To modulate lipophilicity, steric bulk, and potential interactions with target enzymes. |

| Nitro Group (C4) | Reduction to an amino group, followed by acylation or alkylation | To create analogues with altered electronic properties and potential for new biological targets. |

| Isothiazole Ring | Not readily modified directly, but serves as a stable core for appending diverse functionalities. | To maintain the core pharmacophore while exploring a wide chemical space. |

Part 2: In Silico and Further Mechanistic Validation

Computational Approaches: Predicting Druglikeness and Toxicity

Before extensive and costly experimental validation, in silico methods can provide valuable insights into the potential of this compound as a drug candidate. Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict its toxicity and mutagenicity based on its chemical structure.[1][2]

| Parameter | Description | Importance |

| Lipinski's Rule of Five | A set of rules to evaluate druglikeness. | Predicts oral bioavailability. |

| Ames Mutagenicity | Predicts the mutagenic potential of a compound. | A critical early safety assessment. |

| hERG Inhibition | Predicts the potential for cardiotoxicity. | An important safety parameter. |

| Metabolic Stability | Predicts the susceptibility of the compound to metabolism by liver enzymes. | Influences the compound's half-life in the body. |

Elucidating the Mechanism of Action: Beyond Cytotoxicity

Should initial screening reveal promising activity, further studies are crucial to elucidate the precise mechanism of action.

-

DNA Intercalation Studies: To determine if the activated compound directly binds to DNA.

-

Reactive Oxygen Species (ROS) Measurement: To quantify the generation of oxidative stress.

-

Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at specific phases.

-

Apoptosis Assays (e.g., Annexin V/PI staining): To confirm that cell death occurs through programmed apoptosis.

Conclusion: A Call for Further Investigation

This compound represents a promising, yet largely unexplored, chemical entity with significant potential for development as a novel antimicrobial or anticancer agent. Its nitro-activated scaffold offers the potential for selective toxicity against pathogens and cancer cells, particularly in hypoxic environments. The technical guide presented here provides a comprehensive framework for the systematic investigation of this compound, from initial biological screening to in-depth mechanistic studies and medicinal chemistry optimization. The successful execution of these research endeavors holds the promise of unlocking a new class of therapeutics to address pressing unmet medical needs.

References

- Edwards, D. I. (1993). Nitroimidazole drugs—action and resistance mechanisms: I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20.

- Moreno, S. N., & Docampo, R. (1985). Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis. Environmental Health Perspectives, 64, 199–208.

- Townson, S. M., Boreham, P. F., & Upcroft, J. A. (1994). Drug resistance in Giardia. Acta Tropica, 56(2-3), 173–186.

- Hof, H., Zak, O., Schweizer, E., & Denzler, A. (1984). Antibacterial activities of nitrothiazole derivatives. Journal of Antimicrobial Chemotherapy, 14(1), 31–39.

-

ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents. Retrieved from [Link]

-

SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

- Microbiology Society. (1977). The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Metabolic Activation by Micro-organisms. Journal of General Microbiology, 100(2), 283-298.

- PubMed. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of General Microbiology, 100(2), 283-98.

- PubMed. (1977). The Mechanism of Action of Nitro-Heterocyclic Antimicrobial Drugs. Primary Target of 1-methyl-2-nitro-5-vinylimidazole Is DNA. Journal of General Microbiology, 100(2), 271-81.

-

ResearchGate. (n.d.). Scheme of synthesis of methyl this compound-5-carboxylate.... Retrieved from [Link]

- PubMed. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Toxics, 10(12), 746.

- PubMed. (2023). In silico prediction of the mutagenicity of nitroaromatic compounds using correlation weights of fragments of local symmetry. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 891, 503684.

Sources

- 1. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In silico prediction of the mutagenicity of nitroaromatic compounds using correlation weights of fragments of local symmetry - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methyl-4-nitroisothiazole: A Versatile Heterocyclic Building Block for Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Isothiazole Scaffold

The isothiazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to engage in a variety of specific intermolecular interactions have led to its incorporation into numerous clinically relevant agents and advanced materials. When functionalized with a nitro group, the isothiazole core becomes a highly versatile and reactive building block, primed for a diverse array of chemical transformations.

This guide focuses on 3-Methyl-4-nitroisothiazole , a key intermediate whose strategic placement of a nitro group profoundly influences the reactivity of the entire molecule. The electron-withdrawing nature of the nitro moiety at the C4 position activates the isothiazole ring for nucleophilic attack, enhances the acidity of the C5 proton, and acidifies the protons of the C3 methyl group. Furthermore, the nitro group itself can be readily transformed into an amino group, opening up another vast avenue for synthetic diversification. As a Senior Application Scientist, this document serves to provide not just a series of protocols, but a comprehensive understanding of the causality behind the synthetic strategies and the untapped potential of this powerful building block.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented below. As with all nitroaromatic compounds, appropriate safety precautions should be taken, including handling in a well-ventilated fume hood and using personal protective equipment.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O₂S | Calculated |

| Molecular Weight | 144.15 g/mol | Calculated |

| Appearance | Pale yellow solid (predicted) | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone) | N/A |

Strategic Synthesis of this compound

Direct nitration of 3-methylisothiazole is challenging due to the potential for oxidation of the sulfur atom and lack of regioselectivity. A more controlled and reliable synthetic route proceeds via the functionalization of a pre-formed isothiazole core. The following multi-step synthesis is proposed based on established organochemical transformations, starting from the commercially available 3-methylisothiazole-4-carboxylic acid.

Part 1: Synthesis of 4-Amino-3-methylisothiazole via Curtius Rearrangement

The Curtius rearrangement provides a reliable method for converting a carboxylic acid into a primary amine with the loss of one carbon atom.[1][2] This transformation proceeds through an acyl azide and an isocyanate intermediate. The use of diphenylphosphoryl azide (DPPA) offers a convenient one-pot procedure directly from the carboxylic acid.[3]

Expertise & Causality: The choice of DPPA is strategic; it acts as both an activator for the carboxylic acid and the azide source, streamlining the process. The rearrangement is thermally induced, and the subsequent hydrolysis of the isocyanate must be performed under acidic conditions to protonate the resulting amine and prevent polymerization or other side reactions.

Experimental Protocol: Curtius Rearrangement

-

Acyl Azide Formation: To a stirred solution of 3-methylisothiazole-4-carboxylic acid (1.0 eq) in anhydrous toluene (0.2 M), add triethylamine (1.2 eq).

-

Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature under an inert atmosphere (N₂ or Ar).

-

Stir the mixture at room temperature for 1 hour to ensure complete formation of the acyl azide intermediate.

-

Rearrangement and Hydrolysis: Slowly heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-4 hours, monitoring for the cessation of nitrogen gas evolution. This step should be performed with adequate ventilation and pressure release.

-

Cool the reaction mixture to room temperature. Carefully add 6M hydrochloric acid (5.0 eq) and heat the biphasic mixture to reflux for 4-6 hours to hydrolyze the isocyanate and any formed urea byproducts.

-

Work-up: Cool the mixture to room temperature. Separate the aqueous layer and wash the organic layer with 1M HCl. Combine the aqueous layers.

-

Basify the combined aqueous layers to pH >10 with 50% NaOH solution, ensuring the temperature is kept below 20°C with an ice bath.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-amino-3-methylisothiazole.

Part 2: Synthesis of this compound via a Modified Sandmeyer Reaction

The conversion of the synthesized 4-amino-3-methylisothiazole to the target nitro compound can be achieved through a diazotization followed by a nitro-dediazoniation, a variant of the Sandmeyer reaction.[4][5] This reaction allows for the introduction of a nitro group in a position that is not accessible by direct electrophilic substitution.

Expertise & Causality: The diazotization of the heterocyclic amine requires cold, acidic conditions to form the unstable diazonium salt. The subsequent displacement of the diazonium group with a nitro group is typically achieved by treating the salt with sodium nitrite in the presence of a copper catalyst. The copper(I)/copper(II) redox cycle is crucial for facilitating the single-electron transfer mechanism that generates an aryl radical, which then reacts with the nitrite.[6]

Experimental Protocol: Nitro-dediazoniation

-

Diazotization: Dissolve 4-amino-3-methylisothiazole (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5°C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature strictly below 5°C.

-

Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

-

Nitro-dediazoniation: In a separate flask, prepare a solution of sodium nitrite (3.0 eq) in water and neutralize it with sodium bicarbonate. Add copper(II) sulfate pentahydrate (0.2 eq).

-

Cool this copper/nitrite solution to 0°C.

-

Slowly add the cold diazonium salt solution to the copper/nitrite solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed.

-

Work-up: Once the addition is complete and gas evolution has subsided, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Extract the reaction mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Reactivity and Synthetic Applications

This compound is a versatile synthetic intermediate due to the presence of three distinct reactive sites, all influenced by the powerful electron-withdrawing nitro group.

Nucleophilic Aromatic Substitution (SₙAr) at C5

The nitro group at C4 strongly activates the C5 position towards nucleophilic aromatic substitution (SₙAr).[7] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose negative charge is delocalized onto the nitro group. This allows for the displacement of a suitable leaving group at C5, or in some cases, direct substitution of the C5-H. While the C5-H is not a traditional leaving group, its high acidity in this electron-deficient system can facilitate its removal in what is known as an SₙAr-H reaction.

Causality: The stability of the Meisenheimer intermediate is the kinetic and thermodynamic driving force for this reaction. The more the negative charge can be delocalized, the lower the activation energy for the nucleophilic attack. The ortho/para relationship of the C5 position to the C4-nitro group is ideal for this stabilization.

Potential Transformations:

-

Amination: Reaction with primary or secondary amines to yield 5-amino-3-methyl-4-nitroisothiazole derivatives.

-

Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides to form the corresponding ethers.

-

Thiolation: Reaction with thiolates to introduce sulfur-based functional groups.

Reduction of the Nitro Group to an Amine

The transformation of the nitro group into a primary amine is one of the most valuable reactions in the synthesis of pharmaceuticals and agrochemicals. This reduction can be achieved under various conditions, from catalytic hydrogenation to the use of metals in acidic media.[8] The resulting 4-amino-3-methylisothiazole is a versatile precursor for the synthesis of amides, ureas, sulfonamides, and for undergoing further Sandmeyer-type reactions.

Experimental Protocol: Nitro Group Reduction

-

In a round-bottom flask, suspend this compound (1.0 eq) in ethanol or acetic acid.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) or bubble hydrogen through the suspension.

-

Stir the mixture vigorously at room temperature until hydrogen uptake ceases (monitored by TLC or a pressure gauge).

-

Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Evaporate the solvent under reduced pressure to yield the crude 4-amino-3-methylisothiazole product, which can be purified by crystallization or chromatography.

Reactivity of the C3-Methyl Group

The electron-withdrawing effect of the 4-nitroisothiazole ring acidifies the protons of the C3-methyl group. This allows for deprotonation with a suitable base to form a nucleophilic carbanion. This carbanion can then participate in various carbon-carbon bond-forming reactions, most notably condensation reactions with aldehydes and ketones. This reactivity is analogous to that observed in related 4-nitroisoxazole systems.[9][10]

Potential Transformations:

-

Knoevenagel-type Condensation: Reaction with aromatic aldehydes in the presence of a base (e.g., piperidine, pyrrolidine) to form 3-(2-arylvinyl)-4-nitroisothiazoles. These styryl derivatives are useful Michael acceptors for further functionalization.

Conclusion

This compound represents a highly valuable, yet underutilized, building block in synthetic chemistry. Its strategic functionalization provides multiple, distinct handles for molecular elaboration. The activation of the C5 position for SₙAr reactions, the facile reduction of the nitro group to a versatile amine, and the latent nucleophilicity of the C3-methyl group offer a powerful toolkit for the construction of complex molecules. The synthetic pathways and reaction protocols detailed in this guide are designed to be self-validating and are grounded in established mechanistic principles, providing researchers with a reliable foundation for exploring the full potential of this versatile heterocyclic intermediate in drug discovery and materials science.

References

-

NROChemistry. (2025). Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]

- BenchChem. (2025). Optimization of reaction conditions for the Curtius rearrangement. BenchChem Technical Support Center.

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Chemistry Steps. Curtius Rearrangement. [Link]

- BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. BenchChem Technical Support Center.

-

Ghosh, A. K., & Brindisi, M. (2020). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Molecules, 25(6), 1451. [Link]

-

Anwar, S., & Asghar, M. A. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17, 2495–2520. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

- Adamo, M. F. A., et al. (2005). Reactivity of 3-Methyl-4-nitro-5-styrylisoxazoles with S-Nucleophiles.

-

S. S. C. S. S. College of Engineering. (2018). An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. Journal of Chemical Sciences, 130(9), 1-8. [Link]

-

Filipponi, P., et al. (2021). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(21), 6469. [Link]

-

Jamróz, M. H., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819. [Link]

- BenchChem. (2025). Application Notes and Protocols: The Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile. BenchChem Technical Support Center.

-

Mondal, S., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(27), 9248–9251. [Link]

-

Regiec, A., et al. (2010). Scheme of synthesis of methyl this compound-5-carboxylate... ResearchGate. [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Reaction Mechanisms of 5-Methyl-4-nitrothiazole. BenchChem Technical Support Center.

-

Badam, S. K., et al. (2016). The preparation of 3-methyl-4-nitro-5-styrylisoxazole carried out using solvent-free grinding. ResearchGate. [Link]

-

Undheim, K., & Gacek, M. (1979). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Acta Chemica Scandinavica, Series B, 33, 29-32. [Link]

Sources

- 1. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to 3-Methyl-4-nitroisothiazole: Synthesis, Reactivity, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isothiazole Scaffold in Medicinal Chemistry

Isothiazoles, five-membered heterocyclic compounds containing nitrogen and sulfur atoms in a 1,2-relationship, represent a privileged scaffold in medicinal chemistry.[1][2] Their unique electronic properties and ability to engage in various biological interactions have led to their incorporation into a wide range of therapeutic agents.[3] Isothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[4][5] The introduction of a nitro group onto the isothiazole ring can significantly modulate its electronic and biological properties, often enhancing its bioactivity.[6] This guide provides a comprehensive technical overview of a specific, yet under-explored derivative: 3-Methyl-4-nitroisothiazole . While direct literature on this compound is limited, this guide will synthesize available information on analogous structures to provide a scientifically grounded perspective on its synthesis, reactivity, and potential applications in drug development.

Synthesis and Characterization of this compound

A plausible synthetic route to this compound can be extrapolated from the synthesis of similarly substituted isothiazoles, such as methyl this compound-5-carboxylate.[7] The proposed synthesis involves a multi-step process starting from readily available precursors.

Proposed Synthetic Pathway

A likely synthetic approach would involve the construction of the 3-methylisothiazole ring followed by nitration at the C4 position.

dot

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Hypothetical)

-

Step 1: Synthesis of 3-Methylisothiazole. This step can be achieved through various established methods for isothiazole ring formation.[8] A common approach involves the reaction of a β-aminovinyl ketone or a related precursor with a sulfur source.

-

Step 2: Nitration of 3-Methylisothiazole. The synthesized 3-methylisothiazole is then subjected to nitration. Due to the electron-rich nature of the isothiazole ring, direct nitration can be challenging and may require carefully controlled conditions to achieve regioselectivity at the C4 position. A mixture of nitric acid and sulfuric acid is a standard nitrating agent for aromatic and heteroaromatic compounds.[9]

Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques:

| Technique | Expected Observations |

| ¹H NMR | A singlet corresponding to the C3-methyl protons and a singlet for the C5-proton. The chemical shifts would be influenced by the electron-withdrawing nitro group. |

| ¹³C NMR | Resonances for the three isothiazole ring carbons and the methyl carbon. The C4 carbon, attached to the nitro group, would be significantly deshielded. |

| FT-IR | Characteristic strong absorption bands for the asymmetric and symmetric stretching of the N-O bonds of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹). |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of C₄H₄N₂O₂S. |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay of the isothiazole ring and the strongly electron-withdrawing nitro group at the C4 position, which activates the adjacent C3-methyl group.[10]

Reactivity of the Activated Methyl Group